molecular formula C17H14N6O2S B10760672 4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide CAS No. 328061-37-6

4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide

Cat. No.: B10760672
CAS No.: 328061-37-6
M. Wt: 366.4 g/mol
InChI Key: NKORVPQBJCGYEC-UHFFFAOYSA-N
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Description

    4-[(4-Imidazo[1,2-a]Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide: , also known by its chemical formula

  • Unfortunately, specific background information about this compound is not readily available.
  • Preparation Methods

    • The synthetic routes and reaction conditions for 4-[(4-Imidazo[1,2-a]Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzenesulfonamide are not well-documented in the literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is lacking.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • Despite limited data, we can explore potential applications:

        Medicine: Investigate its role as a potential drug candidate.

        Chemistry: Explore its reactivity and potential as a building block in organic synthesis.

        Biology: Investigate its interactions with biological targets.

        Industry: Assess its utility in materials science or other industrial applications.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not listed in the available data.
    • Further research may reveal unique features that distinguish it from related molecules.

    Properties

    CAS No.

    328061-37-6

    Molecular Formula

    C17H14N6O2S

    Molecular Weight

    366.4 g/mol

    IUPAC Name

    4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide

    InChI

    InChI=1S/C17H14N6O2S/c18-26(24,25)13-6-4-12(5-7-13)21-17-19-9-8-14(22-17)15-11-20-16-3-1-2-10-23(15)16/h1-11H,(H2,18,24,25)(H,19,21,22)

    InChI Key

    NKORVPQBJCGYEC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC2=NC=C(N2C=C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N

    Origin of Product

    United States

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